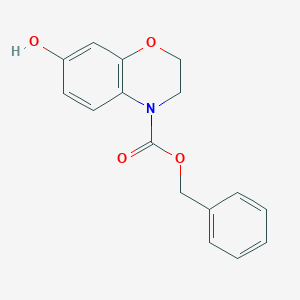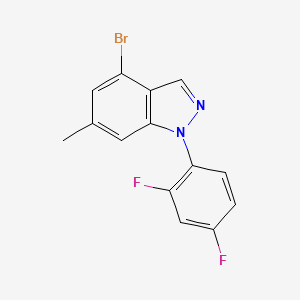![molecular formula C12H14BrN5O B8477239 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one](/img/structure/B8477239.png)
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, pyrazole, and pyridine moieties, which contribute to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and pyrazole intermediates, followed by their coupling with a brominated pyridine derivative. Common reagents used in these reactions include brominating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing efficient purification techniques to obtain the final product in high yield and purity.
化学反应分析
Types of Reactions
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-(Azetidin-3-yl)-1H-1,2,3,4-tetrazole
- 5-(Azetidin-3-yl)-1H-pyrazole
- 5-Bromo-1-methylpyridin-2(1H)-one
Uniqueness
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of azetidine, pyrazole, and pyridine moieties, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C12H14BrN5O |
|---|---|
分子量 |
324.18 g/mol |
IUPAC 名称 |
3-[[5-(azetidin-3-yl)-1H-pyrazol-3-yl]amino]-5-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H14BrN5O/c1-18-6-8(13)2-10(12(18)19)15-11-3-9(16-17-11)7-4-14-5-7/h2-3,6-7,14H,4-5H2,1H3,(H2,15,16,17) |
InChI 键 |
HCUAIMQBGXJHEK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)NC2=NNC(=C2)C3CNC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Cyclobutyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B8477168.png)






![[3-Bromo-4-(1,3-oxazol-5-yl)phenyl]methanol](/img/structure/B8477230.png)




